N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-3-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

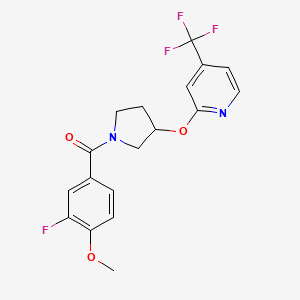

The compound appears to be a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is structurally related to the compounds discussed in the provided papers, which focus on isoquinoline sulfonamide derivatives and their biological activities, as well as synthetic pathways to introduce fluorine atoms into the isoquinoline ring system.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives involves starting from 5-isoquinolinesulfonic acid . Similarly, the synthesis of fluorinated isoquinolines, which may be relevant to the target compound, involves intramolecular substitution reactions facilitated by bases such as NaH, KH, or Et3N, where sulfonamide nitrogens replace vinylic fluorines . Although the exact synthesis of the target compound is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the target compound would likely include a tetrahydroisoquinoline core, a sulfonamide group, and a fluorinated benzene ring. The presence of the ethylsulfonyl group and the fluorine atom would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of sulfonamide derivatives can be inferred. Sulfonamides are known to participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, due to the presence of the nitrogen atom . The fluorine atom in the benzene ring could also influence the compound's reactivity, as fluorine is an electron-withdrawing group that can affect the aromatic system's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents, while the aromatic rings could contribute to hydrophobic interactions. The fluorine atom could affect the compound's acidity and stability. The exact properties would need to be determined experimentally.

Relevant Case Studies

The provided papers do not include case studies on the target compound. However, related compounds have been evaluated for their vasodilatory activity , and the introduction of fluorine atoms into aromatic systems is a common strategy in medicinal chemistry to modulate biological activity . These findings suggest potential areas of application for the target compound in biomedical research.

References:

科学研究应用

高级催化

二氧化硅基纳米粒子,包括功能化二氧化硅纳米粒子,由于其独特的物理化学性质而受到广泛关注。在催化领域,这些纳米粒子可以作为高效的催化剂载体,甚至可以作为活性催化剂本身。二氧化硅纳米粒子的表面改性在增强其催化活性方面起着至关重要的作用。 研究人员已经探索了功能化二氧化硅纳米粒子在各种催化反应中的应用,例如氧化反应、还原反应和交叉偶联反应 .

药物递送

功能化二氧化硅纳米粒子可以被定制以封装和递送治疗剂,使其成为药物递送系统的有希望的候选者。它们的大表面积允许高效的药物负载,并且它们的表面化学性质可以被修饰以实现受控释放曲线。 研究人员已经研究了它们在靶向药物递送中的应用,提高了生物利用度并最大限度地减少了副作用 .

生物医学应用

二氧化硅纳米粒子在生物医学中得到应用,包括成像、诊断和治疗。它们的生物相容性、可调尺寸和表面功能化使其适合于靶向成像(例如荧光成像、磁共振成像)以及作为抗癌药物或基因疗法的载体。 表面修饰可以增强它们的稳定性和特异性,从而实现靶向递送至患病组织 .

环境修复

二氧化硅基材料已被探索用于环境清理。功能化二氧化硅纳米粒子可以从污染水中吸附重金属、有机污染物和染料。它们的高表面积和表面官能团允许有效地去除污染物。 研究人员已经研究了它们在水处理和土壤修复中的应用 .

废水处理

功能化二氧化硅纳米粒子可用于废水处理工艺。它们的吸附能力、稳定性和易于分离使其适合于从工业废水中去除有机和无机污染物。 表面修饰可以增强它们对特定污染物的选择性,有助于有效地处理废水 .

其他潜在应用

除了重点介绍的领域外,功能化二氧化硅纳米粒子也已被研究用于传感器、涂层和纳米复合材料等领域。 它们的多功能性和可定制的特性继续激发多个学科的创新研究 .

作用机制

未来方向

属性

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLUOYZNVRJWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)

![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)

![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)